molecular formula C20H18N2O3S2 B2356930 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 895456-06-1

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No. B2356930
CAS RN: 895456-06-1
M. Wt: 398.5
InChI Key: LOJKUTWTAUPHCH-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its structure . Sulfonamides are known for their antibacterial properties and are used in various therapeutic areas .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields a sulfonamide derivative, which can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium .


Molecular Structure Analysis

The molecular structure of the compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the retrieved sources, sulfonamides in general are known for their reactivity and are used in various chemical reactions due to their antibacterial properties .

Scientific Research Applications

Enzyme Inhibitory Potential

Research has shown that compounds with benzodioxane and acetamide moieties, similar to N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide, have significant enzyme inhibitory activity. A study by Abbasi et al. (2019) synthesized various sulfonamides with these moieties and tested them against α-glucosidase and acetylcholinesterase, finding substantial inhibitory activity, particularly against yeast α-glucosidase (Abbasi et al., 2019).

Antimicrobial Potential

A study focused on the anti-bacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. Abbasi et al. (2016) synthesized and tested these compounds, finding potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Antidiabetic Applications

Compounds with 1,4-benzodioxin-6-yl(phenylsulfonyl)amino moieties, similar to the chemical , have been evaluated for their anti-diabetic potential. Abbasi et al. (2023) synthesized a series of such compounds, demonstrating weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Antioxidant and Anti-Inflammatory Properties

Novel derivatives of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Koppireddi et al. (2013) found that these compounds exhibit good antioxidant and anti-inflammatory activities in various assays, suggesting their potential therapeutic applications (Koppireddi et al., 2013).

Anticancer Activity

The antitumor potential of derivatives containing the 1,4-benzodioxin-6-yl moiety has been explored. Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which showed promising anticancer activity against human lung adenocarcinoma cells, indicating the potential of such compounds in cancer therapy (Evren et al., 2019).

properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-13-2-5-15(6-3-13)26-12-19(23)22-20-21-16(11-27-20)14-4-7-17-18(10-14)25-9-8-24-17/h2-7,10-11H,8-9,12H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJKUTWTAUPHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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